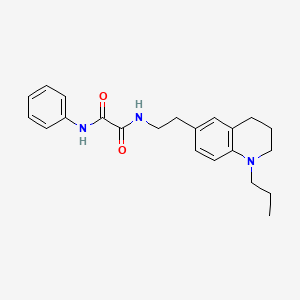
2-(4-ethoxyphenyl)-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-3H-quinazolin-4-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This method uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the Pd–Cu-cocatalyzed coupling of quinazoline-4-tosylates with terminal alkynes using N-heterocyclic carbenes (NHC) as ligands .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yield and purity, and the processes are scaled up to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
2-(4-ethoxyphenyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and applications.
科学的研究の応用
2-(4-ethoxyphenyl)-3H-quinazolin-4-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(4-ethoxyphenyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in cell proliferation and survival . This inhibition can result in the suppression of tumor cell growth and the induction of apoptosis.
類似化合物との比較
2-(4-ethoxyphenyl)-3H-quinazolin-4-one can be compared with other similar compounds, such as:
2-Phenylquinazoline-4(3H)-one: This compound lacks the ethoxy group, which can affect its biological activity and chemical properties.
4-(2-(4-Ethoxyphenyl)ethoxy)quinazoline: This compound has an additional ethoxy group, which can enhance its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological and chemical properties. These features make it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)15-17-14-6-4-3-5-13(14)16(19)18-15/h3-10H,2H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZPZJODHBFEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2429220.png)
![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine](/img/structure/B2429222.png)





![N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/new.no-structure.jpg)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2429237.png)
![4-[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2429238.png)


![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2429242.png)
